![molecular formula C20H22N2O4S B14893233 2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexane ring with a carboxylic acid group and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid. This can be achieved through the hydrogenation of benzoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the initial preparation of cyclohexanecarboxylic acid, followed by specialized equipment for the introduction of the thienyl group and the formation of amide bonds. The process requires precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Cyclohexanecarboxylic acid: A simpler analog without the thienyl and amide groups.
Benzoic acid: A structurally related compound with a benzene ring instead of a cyclohexane ring.
Thienylcarboxylic acid: A compound with a thienyl group attached to a carboxylic acid.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino]carbonyl]- is unique due to its combination of a cyclohexane ring, a thienyl group, and multiple amide bonds. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H22N2O4S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H22N2O4S/c1-11-15(12-7-3-2-4-8-12)16(17(21)23)19(27-11)22-18(24)13-9-5-6-10-14(13)20(25)26/h2-4,7-8,13-14H,5-6,9-10H2,1H3,(H2,21,23)(H,22,24)(H,25,26) |
Clave InChI |
XHEKOUWCXUFASW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


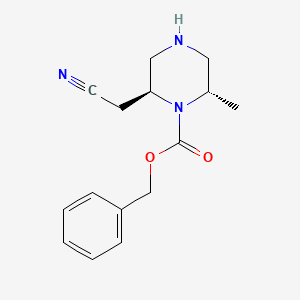
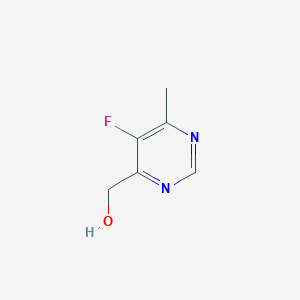
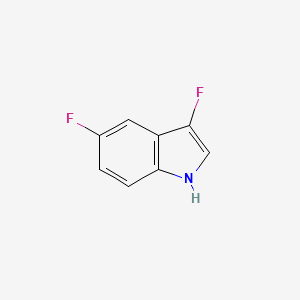
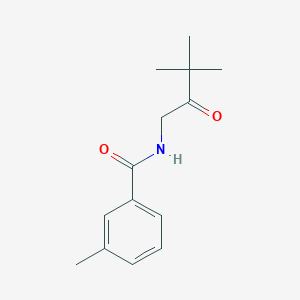
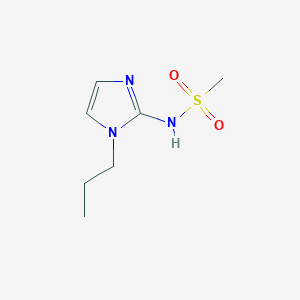
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
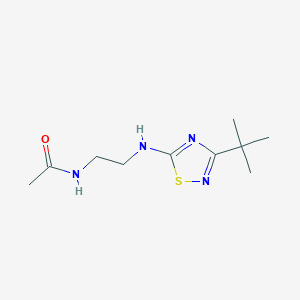
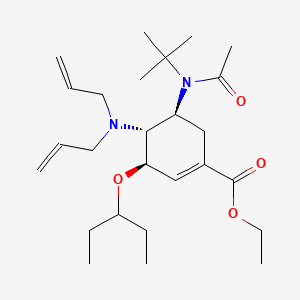
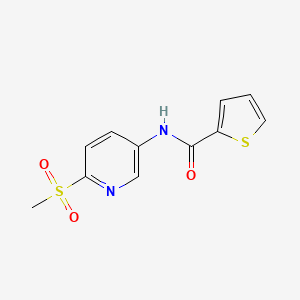
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
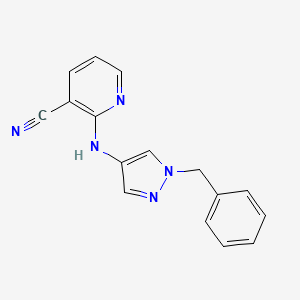
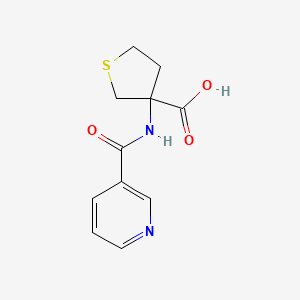
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)

